molecular formula C7H11ClN2O2 B2551474 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride CAS No. 2171898-35-2

3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride

Cat. No.: B2551474
CAS No.: 2171898-35-2
M. Wt: 190.63
InChI Key: BRHHZGQGPHTQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is a pyridine derivative featuring a methoxy group at the 4-position and an aminomethyl substituent at the 3-position, with a hydrochloride salt enhancing its stability. The compound is synthesized via hydrolysis of intermediates under acidic conditions. For example, heating a precursor in 4N HCl at 100°C for 5 hours yields the product in 82% purity after recrystallization with ethanol .

Properties

IUPAC Name

3-(aminomethyl)-4-methoxy-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-11-6-2-3-9-7(10)5(6)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHHZGQGPHTQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Aminomethylation: The aminomethyl group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyridine derivatives.

    Industrial Applications: It may be used in the development of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Key Analytical Data

  • 1H NMR (DMSO-d6): δ 11.74 (brs, 1H), 7.90 (brs, 3H), 6.19 (s, 1H), 3.85 (s, 3H), 3.74–3.71 (q, J=11.3 Hz, 5.6 Hz, 2H), 2.22 (s, 3H) .
  • Purity: Commercial samples are available at ≥95% purity, with suppliers like Cenmed and Combi-Blocks offering standardized batches .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Purity (%) Key Properties/Applications References
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one HCl 4-OCH₃, 3-CH₂NH₂·HCl C₇H₁₁ClN₂O 95–97 High stability, used in drug discovery
3-(Aminomethyl)-4-methylpyridin-2(1H)-one HCl 4-CH₃, 3-CH₂NH₂·HCl C₇H₁₁ClN₂O 97 Lower polarity; potential CNS applications
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one HCl 4-CH₃, 6-CH₃, 3-CH₂NH₂·HCl C₈H₁₃ClN₂O 95–98 Enhanced lipophilicity; intermediates in kinase inhibitors
3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one HCl 4-SCH₃, 6-CH₃, 3-CH₂NH₂·HCl C₈H₁₃ClN₂OS N/A Sulfur-containing analog; explored in antimicrobial studies
3-(Aminomethyl)-4-propylpyridin-2(1H)-one acetate 4-C₃H₇, 3-CH₂NH₂·CH₃COO⁻ C₁₁H₁₈N₂O₂ N/A Acetate salt improves aqueous solubility

Key Observations:

  • Methoxy vs.
  • Dimethyl Substitution: 4,6-Dimethyl derivatives exhibit higher lipophilicity (logP ~1.5), favoring membrane permeability .
  • Methylthio Modification: The sulfur atom in 4-(methylthio) analogs may confer redox activity or metal-binding properties, useful in catalytic or antimicrobial contexts .

Biological Activity

3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. It can undergo various reactions such as oxidation, reduction, and substitution to yield more complex organic molecules. The aminomethyl group allows for hydrogen bonding and ionic interactions with biological targets, while the methoxy group enhances lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurological and inflammatory pathways. The compound's structure facilitates these interactions, potentially leading to therapeutic effects in various conditions.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits antioxidant properties, which may contribute to its anti-inflammatory effects. These properties are crucial for developing treatments for conditions characterized by oxidative stress and inflammation.

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit amyloid-beta aggregation suggests a role in mitigating cognitive decline associated with such conditions .

Anticancer Activity

Preliminary studies have shown that derivatives of pyridine compounds can exhibit anticancer properties. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar activities .

Study on Alzheimer's Disease

In a study investigating the effects of pyridine derivatives on Alzheimer's disease models, this compound was found to inhibit amyloid-beta aggregation effectively. The compound demonstrated an IC50 value indicating potent activity against this pathological process .

Evaluation of Anticancer Properties

Another study focused on the cytotoxic effects of related pyridine compounds on various cancer cell lines. Compounds similar to this compound showed significant inhibition of cell proliferation, highlighting the potential for further development as anticancer agents .

Research Findings Summary

Study Focus Findings IC50 Value
NeuroprotectionInhibition of amyloid-beta aggregationNot specified
Anticancer ActivitySignificant growth inhibition in cancer cell linesVaries by compound
Anti-inflammatory EffectsReduction in inflammatory markers in animal modelsNot specified

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves protecting group strategies (e.g., Boc protection for the aminomethyl group), solvent selection (polar aprotic solvents like DMF or acetonitrile), and reductive amination for coupling. Post-synthesis purification via recrystallization (methanol/water systems) or column chromatography (silica gel, eluent gradient of dichloromethane/methanol) can enhance purity. Yield monitoring via TLC and in-process HPLC (C18 column, UV detection at 254 nm) ensures reproducibility .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : 1H^1H, 13C^{13}C, and 15N^{15}N NMR to resolve tautomerism between pyridinone and hydroxypyridine forms .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or protonation states, as demonstrated for related hydrochlorides .
  • Purity Assessment :
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection.
  • Elemental Analysis : Verify chloride content (theoretical vs. experimental) .

Q. How do solubility properties influence experimental design for biological assays?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) must be quantified via nephelometry or UV-Vis spectroscopy. For low solubility, use co-solvents (≤10% DMSO) or derivatization (e.g., ester prodrugs). Stability in assay buffers (pH 7.4, 37°C) should be monitored via LC-MS to avoid degradation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C7_7H11_{11}ClN2_2O2_2) and rule out isotopic interference .
  • 2D NMR : HSQC and HMBC to assign proton-carbon correlations and differentiate tautomers .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. What experimental designs are suitable for stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10, prepared as per USP guidelines) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS/MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d) under nitrogen flow (10°C/min) to assess thermal stability .

Q. What strategies elucidate the reactivity of the aminomethyl group in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Kinetic Studies : React the compound with electrophiles (e.g., benzaldehyde) in varying solvents (THF, DMF) and monitor progress via 1H^1H NMR.
  • Derivatization : Use dansyl chloride to label the primary amine, followed by fluorescence quantification (λex_{ex} 340 nm, λem_{em} 525 nm) .
  • Computational Analysis : Calculate Fukui indices to predict nucleophilic sites using Gaussian09 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.